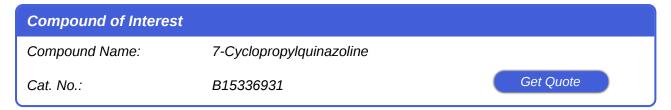




# Application Notes and Protocols for the Synthesis of 7-Cyclopropylquinazoline

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides a detailed experimental protocol for the synthesis of **7- Cyclopropylquinazoline**, a molecule of interest in medicinal chemistry and drug discovery.

The synthetic route is a three-step process commencing with the commercially available 2amino-4-bromobenzoic acid. The methodology involves the initial formation of 7bromoquinazolin-4(3H)-one, followed by chlorination to yield 7-bromo-4-chloroquinazoline, and culminating in a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety.

This protocol is designed to be a comprehensive guide, offering step-by-step instructions, a summary of expected yields, and a visual representation of the synthetic pathway.

## **Data Presentation**



Step	Reaction	Starting Material	Reagent 1	Reagent 2	Product	Typical Yield (%)
1	Quinazolin one Formation	2-Amino-4- bromobenz oic acid	Formamide	N/A	7- Bromoquin azolin- 4(3H)-one	85-95
2	Chlorinatio n	7- Bromoquin azolin- 4(3H)-one	POCl₃	N,N- Diisopropyl ethylamine	7-Bromo-4- chloroquin azoline	90-98
3	Suzuki- Miyaura Cross- Coupling	7-Bromo-4- chloroquin azoline	Cyclopropy Iboronic acid	Pd(OAc)2/ P(Cy)3	7- Cyclopropy I-4- chloroquin azoline	70-85

# Experimental Protocols Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one

This procedure outlines the formation of the quinazolinone ring from 2-amino-4-bromobenzoic acid.

### Materials:

- 2-Amino-4-bromobenzoic acid
- Formamide
- Round-bottom flask
- Reflux condenser
- · Heating mantle
- Stir bar



- Beaker
- Buchner funnel and filter paper
- Deionized water

### Procedure:

- In a round-bottom flask equipped with a stir bar and reflux condenser, combine 1.0 equivalent of 2-amino-4-bromobenzoic acid with 10 equivalents of formamide.
- Heat the reaction mixture to 160-170 °C and maintain at this temperature with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the cooled reaction mixture into a beaker of cold deionized water with stirring.
- A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
- Wash the collected solid with copious amounts of deionized water to remove any residual formamide.
- Dry the product under vacuum to yield 7-bromoquinazolin-4(3H)-one as a solid.

## **Step 2: Synthesis of 7-Bromo-4-chloroquinazoline**

This protocol describes the chlorination of the 4-oxo position of the quinazolinone.[1][2][3][4][5]

### Materials:

- 7-Bromoquinazolin-4(3H)-one
- Phosphorus oxychloride (POCl<sub>3</sub>)
- N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
- Round-bottom flask



- · Reflux condenser with a drying tube
- · Heating mantle
- Stir bar
- Ice bath
- Saturated sodium bicarbonate solution
- Dichloromethane (DCM) or another suitable organic solvent
- Separatory funnel
- Sodium sulfate (anhydrous)
- Rotary evaporator

### Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 equivalent of 7-bromoquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).
- Cool the mixture in an ice bath.
- Slowly add 1.1 equivalents of N,N-diisopropylethylamine dropwise to the cooled suspension with stirring.
- After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC.
- Once the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice.
   Caution: This should be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.



- Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield 7-bromo-4-chloroquinazoline.

## Step 3: Synthesis of 7-Cyclopropyl-4-chloroquinazoline via Suzuki-Miyaura Cross-Coupling

This final step introduces the cyclopropyl group at the 7-position.[6][7][8][9][10]

### Materials:

- 7-Bromo-4-chloroquinazoline
- Cyclopropylboronic acid
- Palladium(II) acetate (Pd(OAc)<sub>2</sub>)
- Tricyclohexylphosphine (P(Cy)₃)
- Potassium phosphate (K₃PO₄) or another suitable base
- Toluene and water (solvent system)
- Round-bottom flask
- Reflux condenser
- Inert atmosphere setup (nitrogen or argon)
- Heating mantle
- Stir bar



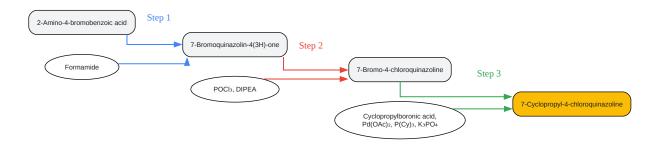
- Separatory funnel
- Diatomaceous earth (e.g., Celite®)
- · Ethyl acetate
- Saturated ammonium chloride solution
- Silica gel for column chromatography

### Procedure:

- In a round-bottom flask, dissolve 1.0 equivalent of 7-bromo-4-chloroquinazoline, 1.5 equivalents of cyclopropylboronic acid, and 3.0 equivalents of potassium phosphate in a mixture of toluene and water (e.g., 4:1 ratio).
- Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
- Add the catalyst and ligand: 0.05 equivalents of palladium(II) acetate and 0.10 equivalents of tricyclohexylphosphine.
- Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with ethyl acetate.
- Transfer the filtrate to a separatory funnel and wash with a saturated ammonium chloride solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product, 7cyclopropyl-4-chloroquinazoline.



## **Mandatory Visualization**



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Caption: Synthetic pathway for **7-Cyclopropylquinazoline**.

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